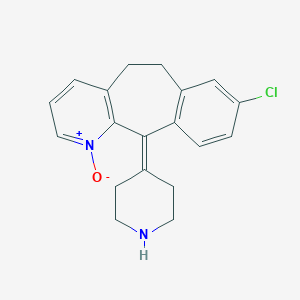

Desloratadine Pyridine N-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

13-chloro-4-oxido-2-piperidin-4-ylidene-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O/c20-16-5-6-17-15(12-16)4-3-14-2-1-11-22(23)19(14)18(17)13-7-9-21-10-8-13/h1-2,5-6,11-12,21H,3-4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRQZDOHUHWANO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=[N+]4[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595801 | |

| Record name | 8-Chloro-1-oxo-11-(piperidin-4-ylidene)-6,11-dihydro-5H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169253-26-3 | |

| Record name | 8-Chloro-1-oxo-11-(piperidin-4-ylidene)-6,11-dihydro-5H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Desloratadine Pyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desloratadine, a potent, long-acting, non-sedating second-generation antihistamine, is the major active metabolite of loratadine. Its pyridine N-oxide derivative is a known impurity and metabolite. This technical guide provides a comprehensive overview of the synthesis and characterization of Desloratadine Pyridine N-oxide. Detailed experimental protocols for its preparation via oxidation and a summary of its key analytical and spectroscopic data are presented to support research and drug development activities.

Introduction

Desloratadine, chemically known as 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[1][2]cyclohepta[1,2-b]pyridine, is a selective peripheral histamine H1-receptor antagonist used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[3] The formation of metabolites and impurities during the synthesis and metabolism of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and safety assessment. This compound is one such related substance, formed by the oxidation of the pyridine nitrogen atom in the desloratadine molecule.[4] Understanding the synthesis and characterization of this compound is essential for impurity profiling, reference standard qualification, and metabolic studies.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct oxidation of desloratadine. The most common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), a versatile oxidizing agent for various functional groups, including the N-oxidation of nitrogen-containing heterocycles.[5][6]

Synthetic Workflow

The overall synthetic strategy involves a single-step oxidation of the pyridine nitrogen of desloratadine.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

Desloratadine

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and methanol (or other suitable eluents)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Desloratadine in anhydrous dichloromethane (DCM). Stir the solution at room temperature until the solid is completely dissolved.

-

Oxidation: Cool the solution to 0 °C using an ice bath. To this stirring solution, add m-CPBA portion-wise over a period of 15-30 minutes. The amount of m-CPBA should be approximately 1.1 to 1.5 molar equivalents relative to Desloratadine.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (Desloratadine) is consumed.

-

Work-up: Upon completion, cool the reaction mixture again to 0 °C. Quench the excess m-CPBA by adding a 10% aqueous solution of sodium sulfite. Stir vigorously for 20-30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with ethyl acetate and gradually increasing the polarity with methanol, can be employed to isolate the pure this compound.

-

Characterization: Confirm the structure and purity of the isolated product using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and chromatographic techniques.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₉H₁₉ClN₂O |

| Molecular Weight | 326.82 g/mol [4] |

| CAS Number | 169253-26-3[4] |

| Appearance | Off-white to pale yellow solid |

| IUPAC Name | 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[1][2]cyclohepta[1,2-b]pyridine 1-oxide[4] |

Spectroscopic Data

While a complete set of publicly available spectra for this compound is limited, the expected characteristic signals are outlined below based on the known spectra of Desloratadine and general principles of N-oxidation on pyridine rings.

3.2.1. Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight of the N-oxide.

-

Expected Molecular Ion: The electrospray ionization (ESI) mass spectrum is expected to show a protonated molecular ion [M+H]⁺ at m/z 327.8.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The N-oxidation of the pyridine ring induces characteristic shifts in the NMR spectrum compared to Desloratadine.

-

¹H NMR: The protons on the pyridine ring are expected to be deshielded and shift downfield due to the electron-withdrawing effect of the N-oxide group. The aromatic protons of the benzo-fused ring and the protons of the piperidine and cyclohepta rings will also experience slight shifts.

-

¹³C NMR: The carbon atoms of the pyridine ring, particularly those adjacent to the nitrogen, will exhibit a downfield shift upon N-oxidation.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

N-O Stretching: A characteristic strong absorption band for the N-O stretching vibration is expected in the region of 1200-1300 cm⁻¹.

-

Other Key Bands: The spectrum will also show characteristic bands for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching.

Logical Relationships in Characterization

The process of confirming the identity of the synthesized compound follows a logical progression of analytical techniques.

Caption: Logical workflow for the characterization of the final product.

Conclusion

This technical guide has detailed the synthesis of this compound via the m-CPBA oxidation of Desloratadine and outlined the key analytical techniques for its characterization. The provided experimental protocol and summary of expected spectroscopic data serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and quality control of Desloratadine and its related compounds. A thorough understanding of the synthesis and properties of this N-oxide derivative is crucial for ensuring the quality and safety of Desloratadine drug products.

References

- 1. EP1542986B1 - Process for the production of desloratadine - Google Patents [patents.google.com]

- 2. WO2004029039A1 - An improved process for the production of desloratadine - Google Patents [patents.google.com]

- 3. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. rtong.people.ust.hk [rtong.people.ust.hk]

In-Depth Technical Guide: Chemical Properties of Desloratadine Pyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desloratadine Pyridine N-oxide is a molecule of significant interest in pharmaceutical research, primarily recognized as a metabolite and potential impurity of Desloratadine, a potent and long-acting H1 histamine receptor antagonist.[1] A thorough understanding of its chemical properties is crucial for drug development, quality control, and safety assessment. This technical guide provides a comprehensive overview of the known chemical attributes of this compound, including its synthesis, physicochemical characteristics, and analytical methodologies for its characterization. While extensive biological data for Desloratadine is available, specific pharmacological data for its Pyridine N-oxide derivative is not prominently documented in publicly accessible literature.

Chemical and Physical Properties

This compound is structurally similar to its parent compound, with the key difference being the oxidation of the pyridine nitrogen atom. This modification influences its polarity and potentially its metabolic stability and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₉ClN₂O | [2] |

| Molecular Weight | 326.82 g/mol | [2] |

| CAS Number | 169253-26-3 | [2] |

| IUPAC Name | 8-chloro-6,11-dihydro-11-(piperidin-4-ylidene)-5H-benzo[3][4]cyclohepta[1,2-b]pyridine 1-oxide | [2] |

| Melting Point | >199 °C (decomposes) | [5] |

| Appearance | Likely a solid | N/A |

| Solubility | Data not available, but the N-oxide functional group is expected to increase aqueous solubility compared to Desloratadine. | N/A |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound reported in the literature involves the oxidation of a protected form of Desloratadine.

Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from Desloratadine: protection of the piperidine nitrogen followed by oxidation of the pyridine nitrogen.

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol based on the reported synthesis of similar pyridine N-oxides and the specific reagents mentioned for this compound.[6][7][8][9][10][11][12]

Step 1: Protection of Desloratadine

-

Dissolve Desloratadine in a suitable aprotic solvent such as dichloromethane (DCM).

-

Add a base, for example, triethylamine or diisopropylethylamine.

-

To this solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Boc-protected Desloratadine.

Step 2: N-Oxidation

-

Dissolve the Boc-protected Desloratadine in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | A downfield shift of the protons on the pyridine ring compared to Desloratadine is anticipated due to the deshielding effect of the N-oxide group.[13] |

| ¹³C NMR | A downfield shift of the carbons in the pyridine ring, particularly those adjacent to the nitrogen, is expected.[13] |

| Mass Spectrometry (MS) | The protonated molecule [M+H]⁺ would be observed at m/z 327.8. A characteristic fragmentation pattern involving the loss of an oxygen atom ([M+H-16]⁺) is a key indicator of an N-oxide.[3][14][15] |

Chromatographic Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable technique for the analysis of this compound. While a validated method specifically for the N-oxide is not published, methods for Desloratadine can be adapted.[16][17][18][19][20]

Table 3: Exemplar HPLC Method Parameters (Adaptable for this compound)

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 242-247 nm |

| Injection Volume | 10-20 µL |

Experimental Protocol: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and quantification of this compound, especially in complex matrices.[3][14][15][21]

-

Chromatographic Separation: Utilize an HPLC system with a C18 column and a gradient elution profile with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formate buffer) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection:

-

Employ an electrospray ionization (ESI) source in positive ion mode.

-

Perform a full scan to identify the protonated molecular ion [M+H]⁺ at m/z 327.8.

-

Conduct product ion scans (MS/MS) on the parent ion. A key fragment to monitor for is the loss of oxygen, resulting in a product ion at m/z 311.8. Other fragmentations of the Desloratadine backbone may also be observed.

-

Biological Activity and Signaling Pathways (Hypothetical)

As of the date of this document, there is no specific publicly available data on the biological activity of this compound. The biological information available is for the parent compound, Desloratadine. Desloratadine is a potent H1 receptor antagonist and also exhibits anti-inflammatory properties.[4][22][23][24][25][26][27][28] It is plausible that the N-oxide metabolite may retain some affinity for the H1 receptor, though likely with altered potency.

Hypothetical Signaling Pathway Inhibition

Desloratadine has been shown to inhibit the activation of NF-κB, a key transcription factor in the inflammatory response.[22][26] If this compound retains biological activity, it might act on a similar pathway.

Proposed Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound, the following in vitro assays, which are standard for characterizing H1 receptor antagonists, are proposed.

5.2.1. H1 Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the human H1 histamine receptor.

-

Methodology:

-

Utilize cell membranes from a cell line recombinantly expressing the human H1 receptor (e.g., CHO or HEK293 cells).

-

Perform a competitive radioligand binding assay using a known high-affinity H1 receptor radioligand (e.g., [³H]-mepyramine).

-

Incubate the membranes with the radioligand in the presence of increasing concentrations of this compound.

-

Measure the displacement of the radioligand to determine the IC₅₀ value, from which the Ki can be calculated.[6][29][30][31]

-

5.2.2. In Vitro Anti-inflammatory Assay (NF-κB Activation)

-

Objective: To assess the ability of this compound to inhibit the NF-κB signaling pathway.

-

Methodology:

-

Use a cell line that expresses the H1 receptor and has an NF-κB responsive reporter gene (e.g., luciferase).

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with histamine to induce NF-κB activation.

-

Measure the reporter gene activity (e.g., luminescence) to quantify the extent of NF-κB inhibition.[32]

-

Conclusion

This compound is an important compound in the context of Desloratadine research and development. This guide has summarized its key chemical properties, provided a plausible synthetic route, and outlined analytical methods for its characterization. While direct biological data is currently lacking in the public domain, its structural similarity to Desloratadine suggests that it may possess activity at the H1 histamine receptor. The proposed biological assays would be instrumental in elucidating its pharmacological profile. Further research into this molecule is warranted to fully understand its contribution to the overall pharmacological and toxicological profile of Desloratadine.

References

- 1. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C19H19ClN2O | CID 18715187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory properties of desloratadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN104610225A - Preparation method of desloratadine - Google Patents [patents.google.com]

- 6. Design and synthesis of photoswitchable desloratadine ligands for histamine H1 receptor photopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Workup [chem.rochester.edu]

- 9. m-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. rtong.people.ust.hk [rtong.people.ust.hk]

- 12. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 13. rsc.org [rsc.org]

- 14. jonathandgough.com [jonathandgough.com]

- 15. researchgate.net [researchgate.net]

- 16. rjptonline.org [rjptonline.org]

- 17. scispace.com [scispace.com]

- 18. asianpubs.org [asianpubs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Desloratadine inhibits constitutive and histamine-stimulated nuclear factor-kappaB activity consistent with inverse agonism at the histamine H1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Anti-allergic and anti-inflammatory properties of a potent histamine H1 receptor antagonist, desloratadine citrate disodium injection, and its anti-inflammatory mechanism on EA.hy926 endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Biochemical characterization of desloratadine, a potent antagonist of the human histamine H1 receptor | RTI [rti.org]

- 28. Desloratadine Inhibits Constitutive and Histamine-Stimulated Nuclear Factor-κB Activity Consistent with Inverse Agonism at the Histamine H1 Receptor | Semantic Scholar [semanticscholar.org]

- 29. researchgate.net [researchgate.net]

- 30. Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. raybiotech.com [raybiotech.com]

In Vitro Metabolism of Desloratadine: A Technical Guide to 3-Hydroxylation and Pyridine N-Oxidation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desloratadine, a potent, long-acting, non-sedating second-generation antihistamine, undergoes extensive metabolism in humans. The primary metabolic pathway leads to the formation of the active metabolite, 3-hydroxydesloratadine. This pathway is a complex, sequential process involving both Phase II and Phase I enzymes. Another observed, though less characterized, metabolic route is the formation of desloratadine pyridine N-oxide. This technical guide provides a comprehensive overview of the in vitro metabolism of desloratadine, with a detailed focus on the well-documented 3-hydroxylation pathway and a proposed mechanism for pyridine N-oxidation. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the metabolic pathways and experimental workflows to support further research and drug development efforts.

Introduction

Desloratadine is the major active metabolite of loratadine and is widely prescribed for the treatment of allergic rhinitis and chronic idiopathic urticaria. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in clinical response. The metabolism of desloratadine is complex, with 3-hydroxydesloratadine being the principal metabolite observed in humans. The formation of this compound has also been identified, particularly in preclinical species, but its formation in humans is less well understood. This guide will synthesize the current knowledge on these two key metabolic transformations.

Metabolic Pathways of Desloratadine

Desloratadine is metabolized in vitro via two main pathways: 3-hydroxylation and pyridine N-oxidation.

The 3-Hydroxylation Pathway: A Sequential Glucuronidation and Oxidation

The formation of 3-hydroxydesloratadine is a novel and indirect pathway that requires an initial conjugation step.[1]

The key steps are:

-

N-Glucuronidation: Desloratadine is first conjugated by UDP-glucuronosyltransferase 2B10 (UGT2B10) to form desloratadine-N-glucuronide.[1]

-

CYP-mediated Hydroxylation: This glucuronidated intermediate is then hydroxylated by cytochrome P450 2C8 (CYP2C8).[1]

-

Deconjugation: The final step is a rapid, non-enzymatic hydrolysis of the N-glucuronide to yield 3-hydroxydesloratadine.[2]

This multi-step process explains why earlier in vitro studies using human liver microsomes (HLM) alone failed to produce this major metabolite, as the necessary co-factors for both UGT and CYP enzymes were not typically included together.[1]

The Pyridine N-Oxidation Pathway: A Hypothesized Route

The formation of this compound has been observed in vitro using rat liver microsomes. While this metabolite has been noted as a degradation product and impurity of desloratadine, its enzymatic formation in humans is not well-documented. Based on the metabolism of other pyridine-containing compounds, this transformation is likely mediated by either Cytochrome P450 (CYP) enzymes or Flavin-containing Monooxygenases (FMOs).

Given that desloratadine has a pyridine ring, N-oxidation is a plausible metabolic pathway. Both CYP enzymes (notably CYP2E1 for simple pyridines) and FMOs are known to catalyze the N-oxidation of various xenobiotics. Further studies with human liver microsomes, hepatocytes, and recombinant CYP and FMO enzymes are required to elucidate the specific enzymes involved in this transformation.

Quantitative Data Summary

The following tables summarize the available quantitative data for the in vitro metabolism of desloratadine.

Table 1: Kinetic Parameters for 3-Hydroxydesloratadine Formation

| In Vitro System | Substrate | Km (µM) | Vmax (pmol/min/million cells) | Reference |

| Cryopreserved Human Hepatocytes | Desloratadine | 1.6 | 1.3 | [1] |

Table 2: Inhibition of 3-Hydroxydesloratadine Formation by CYP Inhibitors

| In Vitro System | Inhibitor | Target Enzyme | Inhibition (%) | Reference |

| Cryopreserved Human Hepatocytes | Gemfibrozil glucuronide | CYP2C8 | 91 | [1] |

| Cryopreserved Human Hepatocytes | 1-Aminobenzotriazole | General P450 | 98 | [1] |

| Cryopreserved Human Hepatocytes | Gemfibrozil | CYP2C8 | 73-100 | [1] |

| Cryopreserved Human Hepatocytes | Montelukast | CYP2C8 | 73-100 | [1] |

Table 3: Desloratadine as an Inhibitor of Drug Metabolizing Enzymes

| Enzyme | Inhibition | Ki (µM) | Reference |

| UGT2B10 | Potent, competitive | 1.3 | [2] |

| CYP1A2, CYP2C8, CYP2C9, CYP2C19 | No significant inhibition (<15%) | - | [2] |

| CYP2B6, CYP2D6, CYP3A4/5 | Weak inhibition (32-48%) | - | [2] |

Note: No quantitative data for the formation of this compound in human in vitro systems was identified in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments related to the in vitro metabolism of desloratadine.

Formation of 3-Hydroxydesloratadine in Cryopreserved Human Hepatocytes

This protocol is adapted from studies that successfully generated 3-hydroxydesloratadine in vitro.[1]

Objective: To determine the kinetics of 3-hydroxydesloratadine formation in a system containing both Phase I and Phase II enzymes.

Materials:

-

Cryopreserved human hepatocytes (CHHs)

-

Williams' E medium (or other suitable hepatocyte culture medium)

-

Desloratadine stock solution (in a suitable solvent like DMSO)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Incubator (37°C, 5% CO2)

-

Ice-cold acetonitrile (for reaction termination)

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Thaw and plate cryopreserved human hepatocytes according to the supplier's protocol. Allow cells to attach.

-

Prepare incubation mixtures containing hepatocytes in Williams' E medium.

-

Add desloratadine to the incubation mixtures at various concentrations (e.g., 0.1 to 10 µM) to determine kinetic parameters.

-

Fortify the incubations with both an NADPH regenerating system and UDPGA.

-

Initiate the reaction and incubate at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the presence of 3-hydroxydesloratadine using a validated LC-MS/MS method.

Proposed Protocol for Investigating Pyridine N-Oxide Formation in Human Liver Microsomes

This proposed protocol is based on general methodologies for in vitro metabolism studies and aims to identify the enzymes responsible for desloratadine N-oxidation.

Objective: To determine if and by which enzymes (CYPs or FMOs) desloratadine is metabolized to its pyridine N-oxide in human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLM)

-

Desloratadine stock solution

-

NADPH regenerating system

-

Recombinant human CYP enzymes (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4)

-

Recombinant human FMO enzymes (e.g., FMO1, FMO3, FMO5)

-

Selective chemical inhibitors for CYPs and FMOs (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4, methimazole for FMOs)

-

Phosphate buffer (pH 7.4)

-

Incubator (37°C)

-

LC-MS/MS system

Procedure:

-

Microsomal Incubations:

-

Prepare incubation mixtures containing HLM (e.g., 0.5 mg/mL protein), desloratadine (e.g., 1-10 µM), and phosphate buffer.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a defined period (e.g., 60 minutes).

-

Terminate the reaction and process the samples as described in Protocol 4.1.

-

Analyze for the formation of this compound.

-

-

Reaction Phenotyping with Recombinant Enzymes:

-

Repeat the incubation using individual recombinant CYP and FMO enzymes in place of HLM to identify which specific enzymes can form the N-oxide.

-

-

Chemical Inhibition Studies:

-

Conduct incubations with HLM in the presence and absence of selective inhibitors for the CYP and FMO isoforms identified in the previous step to confirm their role.

-

Conclusion

The in vitro metabolism of desloratadine is characterized by a major, well-defined pathway leading to 3-hydroxydesloratadine, involving a unique interplay of UGT and CYP enzymes. The formation of this compound is a less prominent and poorly understood metabolic route in humans. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the nuances of desloratadine metabolism. Elucidating the enzymes and kinetics of the pyridine N-oxidation pathway will be a critical next step in completing our understanding of the metabolic fate of this widely used antihistamine.

References

Preclinical Pharmacokinetics of Desloratadine Pyridine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the preclinical pharmacokinetics of Desloratadine Pyridine N-oxide, a significant metabolite of the second-generation antihistamine, desloratadine. While quantitative pharmacokinetic data for this specific metabolite remains limited in publicly accessible literature, this document synthesizes available qualitative and descriptive information regarding its formation, species- and gender-specific differences, and analytical detection methodologies. This guide also presents detailed pharmacokinetic data for the parent compound, desloratadine, in various preclinical species to provide a comparative context. Furthermore, metabolic pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Desloratadine, the active metabolite of loratadine, is a potent and long-acting tricyclic histamine H1 receptor antagonist. Its metabolism in preclinical species is extensive and results in the formation of several metabolites. Among these, this compound has been identified as a major circulating metabolite in certain preclinical models, warranting a thorough understanding of its pharmacokinetic profile. This guide aims to consolidate the existing knowledge on the preclinical pharmacokinetics of this N-oxide metabolite.

Metabolic Formation of this compound

Desloratadine undergoes significant biotransformation in preclinical species. One of the key metabolic pathways involves the oxidation of the desloratadine molecule.

In Rats: this compound is a major circulating metabolite, particularly in male rats.[1] Its formation involves the aromatization of the piperidine ring of desloratadine, followed by N-oxidation.[1] Notably, the levels of this metabolite are significantly lower in female rats, indicating a pronounced gender-specific difference in the metabolism of desloratadine in this species.[1]

In Monkeys: N-oxidation of desloratadine has also been observed in monkeys, suggesting that the formation of this compound is a relevant metabolic pathway in non-rodent species as well.[1]

The following diagram illustrates the metabolic pathway leading to the formation of this compound from Desloratadine.

Pharmacokinetics of Desloratadine in Preclinical Species

While specific quantitative pharmacokinetic parameters for this compound are not available in the reviewed literature, understanding the pharmacokinetics of the parent compound, desloratadine, provides essential context.

Table 1: Summary of Desloratadine Pharmacokinetic Parameters in Preclinical Species

| Species | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) |

| Rat | 10 mg/kg | 789 ± 213 | 8.0 ± 2.8 | 13700 ± 3200 | 19.8 ± 3.9 |

| Monkey | 2 mg/kg | 148 ± 45 | 4.0 ± 1.4 | 1640 ± 430 | 10.2 ± 2.1 |

| Mouse | 10 mg/kg | 1230 ± 340 | 2.0 ± 1.1 | 4560 ± 1120 | 3.5 ± 0.8 |

Note: The data presented in this table is a compilation from various preclinical studies and is intended for comparative purposes. The exact values may vary depending on the specific study design, analytical methods, and animal strain.

Experimental Protocols

The identification and characterization of this compound have been primarily achieved through studies investigating the overall metabolism of loratadine and desloratadine.

In-Life Study Design (General Protocol)

A representative experimental workflow for such studies is outlined below.

Bioanalytical Methodology

The primary analytical technique for the identification and characterization of desloratadine and its metabolites, including the Pyridine N-oxide, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation: Plasma samples are typically subjected to protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes of interest.

-

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the parent drug from its various metabolites.

-

Mass Spectrometric Detection: A tandem mass spectrometer, often a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF), is used for the detection and structural elucidation of the metabolites. The instrument is typically operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is employed for the quantification of specific analytes.

Discussion and Future Directions

The existing literature clearly establishes this compound as a notable metabolite of desloratadine in preclinical species, with interesting species and gender differences. However, the lack of quantitative pharmacokinetic data for this metabolite represents a significant knowledge gap. Future preclinical studies should aim to:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in relevant biological matrices.

-

Conduct comprehensive pharmacokinetic studies in various preclinical species (including both male and female animals) to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life.

-

Investigate the potential pharmacodynamic activity and toxicological profile of this compound to fully understand its contribution to the overall pharmacological and safety profile of desloratadine.

Conclusion

This compound is a recognized major metabolite of desloratadine in preclinical studies, particularly in male rats. Its formation via aromatization and N-oxidation highlights a key metabolic pathway. While detailed quantitative pharmacokinetic data for this metabolite are currently unavailable, the information presented in this guide provides a foundational understanding for researchers and professionals in the field of drug development. Further targeted research is necessary to fully elucidate the pharmacokinetic profile and pharmacological significance of this compound.

References

Biological Activity of Desloratadine Pyridine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desloratadine, a potent, long-acting, non-sedating second-generation antihistamine, is the major active metabolite of loratadine.[1][2] It is widely used in the treatment of allergic conditions such as allergic rhinitis and chronic idiopathic urticaria.[3][4] Its mechanism of action primarily involves selective antagonism of the histamine H1-receptor.[1][5] Furthermore, extensive in vitro and in vivo studies have revealed that desloratadine possesses significant anti-inflammatory properties, distinguishing it from many other antihistamines.[3][4][6]

This technical guide provides an in-depth overview of the biological activity of desloratadine and its derivative, Desloratadine Pyridine N-oxide. While comprehensive data exists for desloratadine, information on the biological activity of its N-oxide metabolite is limited. This document summarizes the known pharmacology of desloratadine, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes key pathways and workflows.

This compound: A Metabolite and Impurity

This compound is recognized as a degradation product and impurity of desloratadine.[7] Its chemical structure features an N-oxide moiety on the pyridine ring of the desloratadine molecule.[8] The synthesis of this compound has been described involving the oxidation of a Boc-protected desloratadine intermediate with m-chloroperoxybenzoic acid (m-CPBA).[9] While its existence as a metabolite and synthesis are documented, there is a notable lack of publicly available data specifically detailing its biological activity, such as its affinity for the histamine H1-receptor or its anti-inflammatory potential. In drug development, the biological activity of metabolites and impurities is a critical consideration for safety and efficacy assessments. The N-oxide functionality can influence a molecule's polarity, membrane permeability, and metabolic stability, which in turn could alter its pharmacological profile compared to the parent compound.[10]

Biological Activity of Desloratadine

The primary biological activities of desloratadine are its potent and selective histamine H1-receptor antagonism and its broad anti-inflammatory effects.

Histamine H1-Receptor Antagonism

Desloratadine exhibits high affinity and potent antagonism at the histamine H1-receptor.[11] This action prevents histamine from binding to its receptor, thereby mitigating the symptoms of allergic reactions such as nasal congestion and watery eyes.[1] Unlike first-generation antihistamines, desloratadine does not readily cross the blood-brain barrier, which accounts for its non-sedating properties.[1][5] Studies have shown that desloratadine has a long duration of action, which is attributed to its slow dissociation from the H1-receptor.[11][12]

Anti-inflammatory Properties

Beyond its H1-receptor blockade, desloratadine has been shown to exert a range of anti-inflammatory effects.[3][4][6][13] These effects are observed at various stages of the allergic inflammatory cascade. In vitro studies have demonstrated that desloratadine can inhibit the release of pro-inflammatory mediators from mast cells and basophils, including:

-

Cytokines: Interleukin-4 (IL-4), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-13 (IL-13).[4][14]

-

Other Mediators: Histamine, tryptase, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2).[4][14]

Furthermore, desloratadine has been shown to inhibit the expression of cell adhesion molecules, such as ICAM-1, and to reduce eosinophil chemotaxis and activation.[4][13] It is important to note that some of these anti-inflammatory effects in vitro are observed at concentrations higher than those typically achieved with standard clinical doses.[3][15]

Quantitative Data on Desloratadine Activity

The following table summarizes the quantitative data for the biological activity of desloratadine from various in vitro studies.

| Parameter | Value | Cell/System | Reference |

| H1-Receptor Binding Affinity | |||

| Ki | 0.87 nM | Human H1-Receptor | [16] |

| Ki | 0.9 ± 0.1 nM | CHO-H1 cells | [11] |

| pKi | 9.1 ± 0.1 | Human H1-Receptor | [12] |

| Kd | 1.1 ± 0.2 nM | CHO-H1 cells | [11] |

| Functional Antagonism | |||

| Apparent Kb | 0.2 ± 0.14 nM | CHO-H1 cells (Histamine-stimulated Ca2+ influx) | [11] |

| Inhibition of Mediator Release | |||

| IL-4 and IL-13 generation | Inhibition at 100 nM to 10 µM | Human basophils | [16] |

| Histamine release | Inhibition at 300 nM to 100 µM | Human basophils | [16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the biological activity of desloratadine.

Histamine H1-Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the histamine H1-receptor.

-

Preparation of Cell Membranes: Membranes are prepared from cells engineered to express the human histamine H1-receptor (e.g., CHO-H1 cells).

-

Binding Reaction: The cell membranes are incubated with a radiolabeled ligand that specifically binds to the H1-receptor (e.g., [3H]mepyramine or [3H]desloratadine).

-

Competition Binding: To determine the affinity of a test compound (e.g., desloratadine), the reaction is carried out in the presence of varying concentrations of the unlabeled test compound.

-

Separation and Detection: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand. The radioactivity on the filter is then measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Cellular Assays for Anti-inflammatory Effects

These assays investigate the ability of a compound to modulate inflammatory responses in cells.

Inhibition of Cytokine Release from Mast Cells or Basophils:

-

Cell Culture: Human mast cells or basophils are cultured in appropriate media.

-

Pre-incubation: The cells are pre-incubated with various concentrations of the test compound (e.g., desloratadine) for a specific period.

-

Stimulation: The cells are then stimulated with an agent that induces the release of inflammatory mediators (e.g., an allergen for IgE-sensitized cells or a chemical stimulant like phorbol 12-myristate 13-acetate).

-

Mediator Quantification: After a set incubation time, the cell supernatant is collected. The concentration of released cytokines (e.g., IL-4, IL-6, TNF-α) is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition of cytokine release by the test compound is calculated relative to the stimulated control.

Visualizations

The following diagrams illustrate key concepts related to the biological activity of desloratadine.

Conclusion

Desloratadine is a well-characterized antihistamine with a dual mechanism of action involving potent histamine H1-receptor antagonism and broad anti-inflammatory effects. Its pharmacological profile makes it an effective treatment for allergic disorders. In contrast, its derivative, this compound, is primarily known as a degradation product and impurity. A comprehensive understanding of the biological activity of this N-oxide is currently lacking in the public domain. Further research is warranted to elucidate the pharmacological and toxicological profile of this compound to fully assess its potential impact. Such studies would be invaluable for drug development professionals and regulatory bodies.

References

- 1. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Desloratadine [bionity.com]

- 3. Antihistaminic, Anti-Inflammatory, and Antiallergic Properties of the Nonsedating Second-Generation Antihistamine Desloratadine: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Desloratadine: A new, nonsedating, oral antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Desloratadine? [synapse.patsnap.com]

- 6. Anti-inflammatory properties of desloratadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound | C19H19ClN2O | CID 18715187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Design and synthesis of photoswitchable desloratadine ligands for histamine H1 receptor photopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Biochemical characterization of desloratadine, a potent antagonist of the human histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. researchgate.net [researchgate.net]

- 16. Desloratadine | CAS#:100643-71-8 | Chemsrc [chemsrc.com]

Structural Elucidation of Desloratadine Pyridine N-oxide: A Technical Guide Utilizing NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structural elucidation of Desloratadine Pyridine N-oxide, a significant derivative of the second-generation antihistamine, Desloratadine. While specific, experimentally-derived NMR data for this N-oxide is not publicly available, this document outlines the expected Nuclear Magnetic Resonance (NMR) spectral characteristics based on an analysis of the parent compound, Desloratadine, and known effects of N-oxidation on pyridine moieties. Detailed experimental protocols for a suite of one-dimensional and two-dimensional NMR experiments are provided, alongside predictive data tables and visualizations to guide researchers in the structural confirmation of this compound.

Introduction

Desloratadine is a potent, long-acting, non-sedating H1 receptor antagonist and the active metabolite of loratadine. Its chemical structure features a tricyclic core with a piperidinylidene substituent. The formation of N-oxides is a common metabolic pathway for compounds containing nitrogenous heterocycles and can also occur as a degradation product. The structural confirmation of such derivatives is critical for impurity profiling, metabolite identification, and ensuring the safety and efficacy of pharmaceutical products.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, it is possible to piece together the complete chemical structure, including stereochemistry. This guide will detail the application of these techniques to confirm the structure of this compound.

Predicted NMR Spectral Data

The following tables present the assigned ¹H NMR data for Desloratadine and the predicted ¹H and ¹³C NMR data for this compound. The predictions are based on the known chemical shifts of Desloratadine and the typical electronic effects of N-oxidation on a pyridine ring, which generally leads to a downfield shift of the α-protons and carbons and a more complex pattern of shielding/deshielding for the β and γ positions.

Table 1: Assigned ¹H NMR Data for Desloratadine in DMSO-d6

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.33 | dd |

| H-4 | 7.56 | dd |

| H-12 | 7.28 | d |

| H-14 | 7.20 | dd |

| H-3 | 7.17 | dd |

| H-15 | 7.06 | d |

| H-10 | 3.31 | m |

| H-18, H-20 | 2.83, 2.55 | m |

| H-11 | 2.82 | m |

| H-19 (NH) | 2.11 | s |

| H-17, H-21 | 2.21, 2.00 | m |

Data sourced from: ORGANIC SPECTROSCOPY INTERNATIONAL

Table 2: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Shift |

| H-2 | ~8.5-8.7 | d | Significant downfield shift due to proximity to N-oxide |

| H-4 | ~7.6-7.8 | d | Minor downfield shift |

| H-12 | ~7.3-7.4 | d | Minimal change expected |

| H-14 | ~7.2-7.3 | dd | Minimal change expected |

| H-3 | ~7.4-7.6 | t | Downfield shift due to N-oxidation |

| H-15 | ~7.1-7.2 | d | Minimal change expected |

| H-10 | ~3.3-3.4 | m | Minimal change expected |

| H-18, H-20 | ~2.8-2.6 | m | Minimal change expected |

| H-11 | ~2.8-2.9 | m | Minimal change expected |

| H-19 (NH) | ~2.1-2.2 | s | Minimal change expected |

| H-17, H-21 | ~2.2-2.0 | m | Minimal change expected |

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |

| C-2 | ~148-152 | Significant downfield shift due to proximity to N-oxide |

| C-4 | ~125-128 | Minor downfield shift |

| C-4a | ~138-140 | Downfield shift due to N-oxidation |

| C-5a | ~135-137 | Minimal change expected |

| C-6 | ~130-132 | Minimal change expected |

| C-7 | ~128-130 | Minimal change expected |

| C-8 | ~133-135 | Minimal change expected |

| C-9 | ~126-128 | Minimal change expected |

| C-9a | ~140-142 | Minimal change expected |

| C-10 | ~35-37 | Minimal change expected |

| C-11 | ~40-42 | Minimal change expected |

| C-12 | ~120-122 | Minimal change expected |

| C-13 | ~155-158 | Minimal change expected |

| C-14 | ~123-125 | Minimal change expected |

| C-15 | ~132-134 | Minimal change expected |

| C-16 | ~138-140 | Minimal change expected |

| C-17, C-21 | ~30-32 | Minimal change expected |

| C-18, C-20 | ~50-52 | Minimal change expected |

| C-19 | ~145-148 | Minimal change expected |

Experimental Protocols

The following are detailed methodologies for the key NMR experiments required for the structural elucidation of this compound.

3.1. Sample Preparation

-

Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Filter the solution into a 5 mm NMR tube.

3.2. ¹H NMR (Proton NMR)

-

Pulse Sequence: Standard single-pulse experiment (zg30 or similar).

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Processing: Apply a 0.3 Hz line broadening exponential window function prior to Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum to the residual solvent peak.

3.3. ¹³C NMR (Carbon-13 NMR)

-

Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30 or similar).

-

Spectrometer Frequency: 100 MHz or higher.

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Processing: Apply a 1-2 Hz line broadening exponential window function. Phase and baseline correct the spectrum. Calibrate the spectrum to the solvent peak.

3.4. COSY (Correlation Spectroscopy)

-

Pulse Sequence: Gradient-selected COSY (cosygpqf or similar).

-

Spectral Width: Same as the ¹H NMR spectrum in both dimensions.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 2-8.

-

Processing: Apply a sine-squared window function in both dimensions. Symmetrize the spectrum.

3.5. HSQC (Heteronuclear Single Quantum Coherence)

-

Pulse Sequence: Gradient-selected HSQC with adiabatic pulses for uniform excitation (hsqcedetgpsisp2.3 or similar).

-

¹H Spectral Width: Same as the ¹H NMR spectrum.

-

¹³C Spectral Width: 160-180 ppm (covering the aliphatic and aromatic regions).

-

Number of Increments (F1): 128-256.

-

Number of Scans per Increment: 4-16.

-

Processing: Apply a sine-squared window function in both dimensions.

3.6. HMBC (Heteronuclear Multiple Bond Correlation)

-

Pulse Sequence: Gradient-selected HMBC (hmbcgplpndqf or similar).

-

¹H Spectral Width: Same as the ¹H NMR spectrum.

-

¹³C Spectral Width: 200-220 ppm.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 8-32.

-

Long-Range Coupling Delay (D6): Optimized for a J-coupling of 8-10 Hz.

-

Processing: Apply a sine-squared window function in both dimensions.

Visualization of Workflows and Structural Relationships

4.1. Experimental Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

4.2. Key HMBC Correlations for Structural Confirmation

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for piecing together the carbon skeleton by identifying long-range (2-3 bond) correlations between protons and carbons. The following diagram highlights key expected HMBC correlations that would confirm the N-oxide position on the pyridine ring and the overall connectivity of the this compound molecule.

Conclusion

The structural elucidation of this compound can be confidently achieved through a systematic application of modern NMR techniques. While experimentally obtained data is paramount for definitive proof, the predictive data and methodologies presented in this guide provide a robust framework for researchers to confirm the identity of this important derivative. The characteristic downfield shift of the protons and carbons alpha to the N-oxide group, in conjunction with key long-range correlations observed in an HMBC experiment, will serve as definitive markers for the structural confirmation. This guide serves as a valuable resource for scientists engaged in drug metabolism studies, impurity profiling, and the synthesis of related compounds.

Desloratadine Pyridine N-oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desloratadine Pyridine N-oxide, a primary metabolite and degradation product of the second-generation antihistamine Desloratadine, is a molecule of significant interest in pharmaceutical research and development. Understanding its chemical properties, formation pathways, and analytical characterization is crucial for impurity profiling, stability studies, and ensuring the quality and safety of Desloratadine-based drug products. This technical guide provides an in-depth overview of this compound, including its chemical identity, synthesis, analytical methodologies for its characterization, and its role as a metabolite.

Introduction

Desloratadine is a potent, long-acting, non-sedating H1-receptor antagonist widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. As with any active pharmaceutical ingredient (API), a thorough understanding of its potential impurities and degradation products is a regulatory and safety imperative. This compound is one such related substance that can be formed through metabolic processes or as a product of forced degradation. This document serves as a comprehensive resource for professionals engaged in the research and development of Desloratadine, offering detailed technical information on its N-oxide derivative.

Chemical and Physical Properties

This compound is chemically identified as 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzocyclohepta[1,2-b]pyridine 1-Oxide. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 169253-26-3 | |

| Molecular Formula | C₁₉H₁₉ClN₂O | |

| Molecular Weight | 326.82 g/mol | |

| IUPAC Name | 13-chloro-4-oxido-2-piperidin-4-ylidene-4-azoniatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

| Appearance | White to off-white powder (inferred from Desloratadine) | |

| Solubility | Data not available. Desloratadine is slightly soluble in water, but very soluble in ethanol and propylene glycol. |

Synthesis and Formation

This compound can be formed through both synthetic and biological pathways.

Synthetic Pathway

A common laboratory synthesis of pyridine N-oxides involves the oxidation of the corresponding pyridine. A documented method for a derivative of Desloratadine involves the following steps:

-

Protection of the Piperidine Nitrogen: Desloratadine is first protected with a Boc (tert-butyloxycarbonyl) group to prevent oxidation at the piperidine nitrogen.

-

N-Oxidation: The Boc-protected Desloratadine is then oxidized using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) to form the pyridine N-oxide.

-

Deprotection: The Boc group is subsequently removed to yield this compound.

Caption: Synthetic pathway for this compound.

Metabolic Formation and Degradation

This compound is a known metabolite of Desloratadine. In vivo studies have shown that the primary biotransformation of Loratadine (the parent drug of Desloratadine) involves decarboethoxylation to form Desloratadine, which then undergoes further oxidation, including hydroxylation and N-oxidation. The formation of the pyridine N-oxide has been observed as a gender-specific metabolite in male rats.

Forced degradation studies of Desloratadine under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential for identifying potential degradation products. While Desloratadine is susceptible to degradation, particularly under oxidative conditions, the precise quantification of this compound formation under these conditions requires specific stability-indicating analytical methods.

Caption: Formation of N-oxide from Desloratadine.

Experimental Protocols

Synthesis of this compound

The following is a generalized experimental protocol based on the synthesis of related compounds:

-

Protection: To a solution of Desloratadine in a suitable aprotic solvent (e.g., dichloromethane), add triethylamine (Et₃N) followed by di-tert-butyl dicarbonate (Boc₂O). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC). Work up the reaction to isolate the Boc-protected Desloratadine.

-

N-Oxidation: Dissolve the Boc-protected Desloratadine in a chlorinated solvent like dichloromethane. Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction and purify the crude product by chromatography to obtain the Boc-protected this compound.

-

Deprotection: Dissolve the purified N-oxide intermediate in a suitable solvent (e.g., methanol) and treat with a strong acid, such as 4 M HCl in dioxane. Stir at room temperature until the deprotection is complete. Evaporate the solvent and purify the residue to obtain the final product, this compound.

Analytical Characterization

A stability-indicating analytical method is crucial for the detection and quantification of this compound in the presence of Desloratadine and other impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

Table 2: HPLC Method Parameters for the Analysis of Desloratadine and Related Substances

| Parameter | Recommended Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol) in isocratic or gradient mode. |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm or 280 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Note: The specific mobile phase composition and gradient program should be optimized to achieve adequate separation of this compound from Desloratadine and other potential impurities.

Signaling Pathways and Biological Activity

The primary pharmacological activity of Desloratadine is its antagonism of the histamine H1 receptor. While extensive data exists for Desloratadine's high affinity for the H1 receptor, there is a lack of publicly available information on the specific H1 receptor binding affinity and pharmacological activity of this compound. As a metabolite, its biological activity is a key area for further research to fully understand the overall pharmacological and toxicological profile of Desloratadine.

Caption: Desloratadine's interaction with the H1 receptor.

Conclusion

This compound is a critical molecule to consider in the development and lifecycle management of Desloratadine. Its formation as a metabolite and potential degradation product necessitates the development of robust analytical methods for its detection and quantification. This technical guide has provided a foundational overview of its chemical properties, synthesis, and analytical considerations. Further research into the pharmacological activity and a more detailed quantitative analysis of its formation under various stress conditions will provide a more complete understanding of this important Desloratadine-related substance.

A Technical Guide to Commercial Desloratadine Pyridine N-oxide Reference Standards

For researchers, scientists, and drug development professionals engaged in the analysis of Desloratadine and its related substances, the availability of high-purity reference standards is critical for accurate quantification and impurity profiling. Desloratadine Pyridine N-oxide, a potential impurity and degradation product of the antihistamine Desloratadine, is one such crucial reference material. This technical guide provides an in-depth overview of commercially available this compound reference standards, their key characteristics, and guidance on analytical methodologies.

Commercial Suppliers and Product Specifications

A number of specialized chemical suppliers offer this compound reference standards. The choice of supplier often depends on factors such as the required purity, available quantity, documentation provided (e.g., Certificate of Analysis), and regional availability. Below is a summary of prominent suppliers and their product specifications.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Notes |

| Veeprho | VL41002 | 169253-26-3 | C₁₉H₁₉ClN₂O | 326.8 | Not specified | Leading supplier of impurity reference standards.[1] |

| SynZeal | SZ-D022028 | 169253-26-3 | C₁₉H₁₉ClN₂O | 326.8 | Not specified | Offers a wide range of pharmacopeial and non-pharmacopeial impurities.[2] |

| Simson Pharma | D130004 | 169253-26-3 | C₁₉H₁₉ClN₂O | 326.82 | Not specified | Accompanied by a Certificate of Analysis. |

| Santa Cruz Biotechnology | sc-219565 | 169253-26-3 | C₁₉H₁₉ClN₂O | 326.82 | Not specified | Billed as a degradation product of Desloratadine. For research use only.[3] |

| Aladdin Scientific | D342362-2.5mg | 169253-26-3 | C₁₉H₁₉ClN₂O | 326.82 | ≥95% | - |

| GLP Pharma Standards | GL-D0422 | 169253-26-3 | Not specified | Not specified | Not specified | Supplied with a comprehensive analytical data package.[4] |

| Agnitio Pharma | APDSL-27 | 169253-26-3 | C₁₉H₁₉ClN₂O | 326.82 | Not specified | Listed as a process impurity.[5] |

| BLD Pharm | BD159475 | 169253-26-3 | Not specified | Not specified | Not specified | Provides access to NMR, HPLC, LC-MS, and UPLC data.[6] |

Experimental Protocols

While detailed proprietary synthesis methods for commercial reference standards are not publicly disclosed, a general understanding of the synthesis and analytical characterization is crucial for their effective use.

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of the pyridine nitrogen in the Desloratadine molecule. A common method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

General Synthetic Scheme:

A synthetic route may involve the protection of the piperidine nitrogen of Desloratadine, followed by oxidation of the pyridine ring to the N-oxide, and subsequent deprotection.[7]

-

Protection: The secondary amine of the piperidine ring in Desloratadine is protected, for example, with a Boc group (di-tert-butyl dicarbonate).

-

N-Oxidation: The protected Desloratadine is then reacted with an oxidizing agent like m-CPBA in a suitable solvent (e.g., dichloromethane) to form the Pyridine N-oxide.[7]

-

Deprotection: The protecting group is removed under acidic conditions (e.g., using hydrochloric acid) to yield this compound.[7]

Purification of the final product is typically achieved through chromatographic techniques to ensure high purity.

Analytical Characterization

The identity and purity of this compound reference standards are confirmed using a combination of spectroscopic and chromatographic techniques. A typical Certificate of Analysis will include data from the following methods.[4][8]

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective: To determine the purity of the reference standard and to identify any related impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient program will be optimized to achieve good separation of the main peak from any impurities.

-

Detection: UV detection at a wavelength where Desloratadine and its N-oxide show significant absorbance.

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

2. Mass Spectrometry (MS) for Identity Confirmation

-

Objective: To confirm the molecular weight of the compound.

-

Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

-

Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound (expected m/z ≈ 327.1).[8]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Objective: To confirm the chemical structure of the compound.

-

Instrumentation: A high-field NMR spectrometer.

-

Analysis: The ¹H NMR spectrum should be consistent with the structure of this compound.[8] The chemical shifts, splitting patterns, and integration of the peaks should correspond to the different protons in the molecule. Comparison with the NMR spectrum of Desloratadine will show characteristic shifts for the protons on the pyridine ring due to the presence of the N-oxide.

Logical Workflow for Supplier Selection

The selection of a suitable supplier for a reference standard is a critical step in the research and development process. The following diagram illustrates a logical workflow for this selection process.

Caption: A workflow diagram for the selection of a commercial reference standard supplier.

References

- 1. veeprho.com [veeprho.com]

- 2. Desloratadine Impurities | SynZeal [synzeal.com]

- 3. scbt.com [scbt.com]

- 4. glppharmastandards.com [glppharmastandards.com]

- 5. agnitio.co.in [agnitio.co.in]

- 6. 169253-26-3|this compound|BLD Pharm [bldpharm.com]

- 7. Design and synthesis of photoswitchable desloratadine ligands for histamine H1 receptor photopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cleanchemlab.com [cleanchemlab.com]

Unraveling the Role of Cytochrome P450 in Desloratadine N-Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desloratadine, a potent, long-acting, non-sedating antihistamine, undergoes extensive metabolism in the body, leading to the formation of several metabolites. While the hydroxylation pathways of desloratadine have been a primary focus of research, the N-oxidation pathway and the specific enzymes involved, particularly the role of the cytochrome P450 (CYP) superfamily, remain less elucidated. This technical guide provides a comprehensive overview of the current understanding of desloratadine N-oxidation, detailing the existing evidence, outlining the requisite experimental protocols to definitively identify the contributing enzymes, and presenting the broader context of its metabolism. While a desloratadine N-oxide metabolite has been identified, particularly in preclinical species, conclusive evidence pinpointing the specific human CYP isozymes responsible for its formation is not robustly established in publicly available literature. This guide also explores the potential involvement of other enzyme systems, such as flavin-containing monooxygenases (FMOs), and provides a framework for future research in this area.

Introduction to Desloratadine Metabolism

Desloratadine is the major active metabolite of loratadine and is responsible for its antihistaminergic effects. Upon administration, desloratadine is further metabolized through various phase I and phase II reactions. The most well-characterized metabolic pathway is the formation of 3-hydroxydesloratadine, a process that uniquely involves an initial N-glucuronidation by UGT2B10, followed by hydroxylation by CYP2C8[1][2]. Other hydroxylation reactions leading to 5-hydroxydesloratadine and 6-hydroxydesloratadine have also been reported[3].

The formation of a desloratadine N-oxide metabolite has been observed in preclinical studies. Specifically, gender-specific formation of a DL-pyridine-N-oxide has been reported in male rats, and N-oxidation has been noted in monkeys[4][5]. However, the translation of these findings to human metabolism and the identification of the specific enzymes involved require further investigation.

The Role of Cytochrome P450 in N-Oxidation

The cytochrome P450 system is a major family of enzymes responsible for the oxidative metabolism of a vast array of xenobiotics, including drugs. While CYPs are well-known for their role in carbon hydroxylation, they can also catalyze the N-oxidation of compounds containing nitrogen atoms. However, another important enzyme family, the flavin-containing monooxygenases (FMOs), also plays a significant role in the N-oxidation of many drugs and xenobiotics. Given the current lack of definitive evidence for CYP-mediated N-oxidation of desloratadine in humans, it is crucial to consider both enzyme systems as potential contributors.

Current State of Evidence: CYP vs. FMO in Desloratadine N-Oxidation

Current literature does not definitively identify the specific human cytochrome P450 isozyme(s) responsible for desloratadine N-oxidation. While studies have extensively investigated the conversion of loratadine to desloratadine, implicating CYP3A4 and CYP2D6, and the hydroxylation of desloratadine by CYP2C8, the N-oxidation pathway remains an area with limited data.

The potential for FMO involvement should not be overlooked. FMOs are known to catalyze the N-oxidation of various secondary and tertiary amines. Without direct experimental evidence, it is plausible that FMOs, rather than or in addition to CYPs, are responsible for the formation of desloratadine N-oxide.

Experimental Protocols for Identifying Enzymes in Desloratadine N-Oxidation

To elucidate the enzymatic pathway of desloratadine N-oxidation, a systematic series of in vitro experiments is required. The following protocols provide a comprehensive approach to identify the responsible enzymes, be they from the CYP or FMO families.

In Vitro Metabolism with Human Liver Subcellular Fractions

-

Objective: To confirm the formation of desloratadine N-oxide in a human-relevant in vitro system and to determine the subcellular location of the enzymatic activity.

-

Methodology:

-

Incubation: Incubate desloratadine with pooled human liver microsomes (HLMs) and human liver S9 fractions. Microsomes are rich in CYP and FMO enzymes, while the S9 fraction also contains cytosolic enzymes.

-

Cofactors: Incubations should be conducted in the presence of NADPH for CYP- and FMO-mediated reactions.

-

Time and Concentration Dependence: Perform incubations at various desloratadine concentrations and for different time points to characterize the kinetics of N-oxide formation.

-

Analysis: Utilize a validated LC-MS/MS method to separate and quantify desloratadine and its N-oxide metabolite.

-

Reaction Phenotyping with Recombinant Human Enzymes

-

Objective: To identify the specific CYP and FMO isozymes capable of catalyzing desloratadine N-oxidation.

-

Methodology:

-

Enzyme Panel: Incubate desloratadine with a panel of commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4, 3A5) and FMO enzymes (e.g., FMO1, FMO3, FMO5).

-

Incubation Conditions: Each incubation should contain a single recombinant enzyme, desloratadine, and the appropriate cofactors in a suitable buffer system.

-

Positive Controls: Include known substrates for each enzyme to confirm their catalytic activity.

-

Analysis: Quantify the formation of desloratadine N-oxide using LC-MS/MS. The enzyme(s) that produce the N-oxide are considered potential contributors.

-

Chemical Inhibition Studies

-

Objective: To assess the contribution of specific CYP and FMO enzymes to desloratadine N-oxidation in a complex system like HLMs.

-

Methodology:

-

Incubation: Incubate desloratadine with HLMs in the presence and absence of a panel of selective chemical inhibitors for various CYP isozymes and a general FMO inhibitor (e.g., methimazole).

-

Inhibitor Concentrations: Use inhibitors at concentrations known to be selective for their respective enzymes.

-

Analysis: Measure the rate of desloratadine N-oxide formation. A significant reduction in metabolite formation in the presence of a specific inhibitor suggests the involvement of that enzyme.

-

Correlation Analysis

-

Objective: To correlate the rate of desloratadine N-oxidation with the activity of specific CYP or FMO enzymes across a population.

-

Methodology:

-

Microsome Panel: Use a panel of individual human liver microsomes from multiple donors with characterized activities of major CYP and FMO enzymes.

-

Metabolism and Activity Assays: For each microsome sample, measure the rate of desloratadine N-oxide formation and the activity of specific marker enzymes for various CYPs and FMOs.

-

Statistical Analysis: Perform correlation analysis between the rate of N-oxide formation and the activity of each marker enzyme. A strong correlation suggests a significant role for that enzyme in the metabolic pathway.

-

Data Presentation

To facilitate the interpretation and comparison of experimental results, all quantitative data should be summarized in clearly structured tables.

Table 1: Known Metabolic Pathways of Desloratadine

| Metabolite | Precursor | Enzyme(s) Involved |